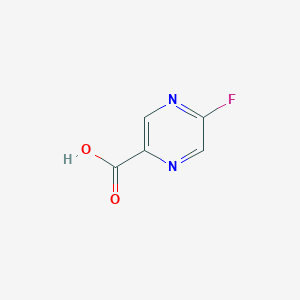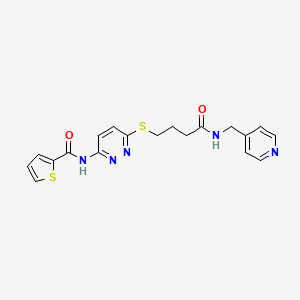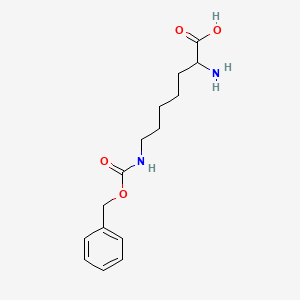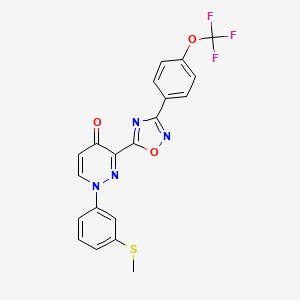
(2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as enamide derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide possesses a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide in lab experiments include its potent biological activity and its relatively low toxicity. However, its limitations include its relatively complex synthesis method and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are numerous future directions for the scientific research of (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide. One potential direction is the investigation of its potential as an anticancer agent, as it has been shown to possess potent anticancer activity in vitro. Additionally, further studies may be conducted to elucidate its exact mechanism of action and to optimize its synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with propan-2-ylamine to form the corresponding Schiff base. This Schiff base is then reacted with cyanoacetic acid to yield the desired enamide derivative.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities.
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-4-21-13-7-10(6-12(16)14(13)19)5-11(8-17)15(20)18-9(2)3/h5-7,9,19H,4H2,1-3H3,(H,18,20)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFKLHREKMKRSM-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC(C)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)


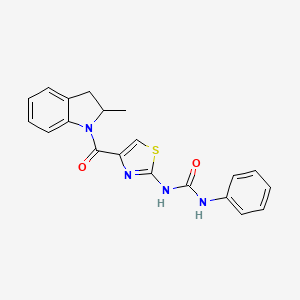

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2788712.png)
